![molecular formula C11H13ClN2O B1466610 1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one CAS No. 1480155-22-3](/img/structure/B1466610.png)
1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one
Overview
Description
1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one, also known as 3-aminoazetidine-1-yl-2-chlorophenyl ethanone (AACE), is a synthetic compound with a wide range of applications in scientific research. It is a colorless liquid with a faint odor, and is soluble in water and other organic solvents. AACE has been studied for its potential use in drug delivery systems, as a therapeutic agent, and for its biological activity.
Mechanism of Action
AACE binds to proteins in a non-covalent manner, forming a reversible complex. The binding of AACE to proteins is believed to be mediated by electrostatic interactions, as well as hydrogen bonding and van der Waals forces. The binding of AACE to proteins can affect their structure and function, as well as their interactions with other molecules.
Biochemical and Physiological Effects
AACE has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. AACE has also been shown to inhibit the activity of several receptors, including the serotonin receptor. Additionally, AACE has been shown to have antifungal and antibacterial activity.
Advantages and Limitations for Laboratory Experiments
AACE has several advantages for laboratory experiments. It is relatively inexpensive and can be synthesized in a relatively short amount of time. Additionally, it is non-toxic and has a low vapor pressure, making it safe to handle in the laboratory. However, AACE is not very stable and can decompose at high temperatures.
Future Directions
AACE has a wide range of potential applications in scientific research. It could be used to develop drug delivery systems, as well as to study the effects of drugs on the body. Additionally, AACE could be used to study the structure and function of proteins, as well as to investigate the effects of drugs on proteins. Finally, AACE could be used to develop therapeutic agents for the treatment of various diseases.
Scientific Research Applications
AACE is a useful compound for scientific research due to its ability to bind to a variety of proteins, including enzymes and receptors. It has been used as a tool to study the structure and function of proteins, as well as to investigate the effects of drugs on proteins. AACE has also been used to study the effects of drugs on cell cultures and animal models. Additionally, it has been used to develop drug delivery systems, as well as to study the effects of drugs on the body.
properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(4-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-3-1-8(2-4-9)5-11(15)14-6-10(13)7-14/h1-4,10H,5-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGZRHXDOVFNNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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